3-(3,4-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine chemical properties
3-(3,4-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine chemical properties
An In-Depth Technical Guide to 3-(3,4-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine
Authored For: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist
Abstract
The aminopyrazole scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the chemical and physical properties of 3-(3,4-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine . Due to the specificity of this substitution pattern, this document synthesizes information from established principles of pyrazole chemistry, data on close structural isomers, and computational predictions. We will delve into its structural elucidation, potential synthetic pathways with mechanistic considerations, expected analytical signatures, and prospective biological applications. This guide is intended to serve as a foundational resource for researchers investigating this compound and its derivatives in drug discovery and materials science.
Introduction and Structural Elucidation
3-(3,4-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine belongs to the class of 5-aminopyrazoles, a group of heterocyclic compounds widely recognized for their diverse biological activities. The molecule's architecture, featuring a dichlorophenyl ring at the C3 position and a methyl group on the N1 nitrogen, is critical to its physicochemical properties and potential interactions with biological targets. The dichlorophenyl moiety is a well-known pharmacophore known to impart potent bioactivity, while the aminopyrazole core provides a versatile scaffold for building more complex molecular structures.[1]
1.1. Chemical Structure
The definitive structure of the title compound is illustrated below. The numbering of the pyrazole ring follows IUPAC conventions, with the methyl-substituted nitrogen designated as position 1.
Caption: Structure of 3-(3,4-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine.
1.2. The Critical Role of Regiochemistry
In pyrazole synthesis, regiochemical control is paramount. The reaction of an unsymmetrical precursor, such as a 1,3-dicarbonyl compound, with a substituted hydrazine can lead to a mixture of regioisomers.[1] It is essential to distinguish the title compound from its isomer, 1-(3,4-dichlorophenyl)-3-methyl-1H-pyrazol-5-amine (CAS 76606-68-3) , where the substitution pattern on the pyrazole core is inverted.[2] While structurally similar, the placement of the bulky dichlorophenyl group directly on the N1 nitrogen versus the C3 carbon significantly alters the molecule's steric profile, electronic distribution, and potential for hydrogen bonding, which in turn dictates its biological activity and physical properties. Much of the publicly available data corresponds to this N1-aryl isomer.
Physicochemical and Computational Properties
Direct experimental data for 3-(3,4-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine is not widely published. Therefore, the following table summarizes its fundamental properties alongside computationally predicted values derived for its more documented regioisomer, 1-(3,4-dichlorophenyl)-3-methyl-1H-pyrazol-5-amine, which provide a reasonable estimate.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉Cl₂N₃ | Calculated |
| Molecular Weight | 242.11 g/mol | Calculated |
| XLogP3-AA | 2.8 | PubChem (Isomer)[2] |
| Hydrogen Bond Donor Count | 1 (from -NH₂) | PubChem (Isomer)[2] |
| Hydrogen Bond Acceptor Count | 3 (from Pyrazole N, Amine N) | PubChem (Isomer)[2] |
| Rotatable Bond Count | 1 (Aryl-Pyrazole bond) | PubChem (Isomer)[2] |
| Topological Polar Surface Area | 41.8 Ų | PubChem (Isomer)[2] |
| Formal Charge | 0 | PubChem (Isomer)[2] |
Note: Computational values are based on the regioisomer 1-(3,4-dichlorophenyl)-3-methyl-1H-pyrazol-5-amine (CAS 76606-68-3) and should be used as estimates.
Synthesis and Mechanistic Considerations
The construction of the pyrazole ring is a cornerstone of heterocyclic chemistry, with several established methods available. The most classical and widely utilized approach is the cyclocondensation reaction between a 1,3-dielectrophile and a hydrazine derivative.[1]
3.1. Proposed Synthetic Pathway
A plausible and regioselective synthesis for 3-(3,4-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine involves the reaction of 3-(3,4-dichlorophenyl)-3-oxopropanenitrile with methylhydrazine .
-
Causality of Reagent Selection:
-
3-(3,4-dichlorophenyl)-3-oxopropanenitrile: This β-ketonitrile serves as the 1,3-dielectrophilic three-carbon backbone. The dichlorophenyl group is pre-installed to ensure its placement at the C3 position of the final pyrazole.
-
Methylhydrazine: This substituted hydrazine is chosen to introduce the methyl group specifically at the N1 position. The more nucleophilic nitrogen of methylhydrazine preferentially attacks the ketone carbonyl, while the less hindered nitrogen attacks the nitrile, guiding the cyclization to the desired N1-methyl regioisomer.
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3.2. Experimental Workflow and Diagram
The following diagram outlines a potential workflow for this synthesis.
Caption: Proposed workflow for the synthesis of the title compound.
3.3. Detailed Protocol (Hypothetical)
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3-(3,4-dichlorophenyl)-3-oxopropanenitrile (1.0 eq) and ethanol (10 mL/g).
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Reagent Addition: Add methylhydrazine (1.1 eq) dropwise to the stirred solution at room temperature.
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Cyclization: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of ice-cold water to precipitate the crude product.
-
Filtration: Collect the resulting solid by vacuum filtration, washing with cold water to remove any residual acid or salts.
-
Purification: Dry the crude solid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the pure product.
Spectroscopic and Analytical Characterization
The identity and purity of the synthesized compound must be confirmed through a suite of analytical techniques. Below are the expected spectroscopic signatures based on its chemical structure.
| Technique | Expected Observations |
| ¹H NMR | - N-CH₃: A singlet around 3.6-3.8 ppm. - Pyrazole C4-H: A singlet around 5.5-5.8 ppm. - -NH₂: A broad singlet around 4.0-5.0 ppm (exchangeable with D₂O). - Aromatic Protons: A set of multiplets or doublets between 7.2-7.8 ppm corresponding to the three protons on the dichlorophenyl ring. |
| ¹³C NMR | - N-CH₃: A signal around 35-40 ppm. - Pyrazole C4: A signal around 85-90 ppm.[3][4] - Pyrazole C3 & C5: Signals in the range of 140-160 ppm. - Aromatic Carbons: Six signals in the aromatic region (120-140 ppm), including two C-Cl bearing carbons. |
| Mass Spec (EI-MS) | - Molecular Ion (M⁺): A peak at m/z 241/243/245, showing the characteristic isotopic pattern for two chlorine atoms. |
| FT-IR (ATR) | - N-H Stretch: Two sharp peaks in the range of 3300-3500 cm⁻¹ (amine). - C-H Stretch: Peaks around 2900-3100 cm⁻¹ (aromatic and methyl). - C=N/C=C Stretch: Peaks in the 1500-1650 cm⁻¹ region (pyrazole and aryl rings). - C-Cl Stretch: Strong absorptions in the 700-850 cm⁻¹ region. |
Potential Biological Activity and Applications
While this specific molecule may not be extensively studied, the aminopyrazole scaffold is a cornerstone of modern medicinal chemistry. Derivatives have shown a wide spectrum of biological activities.[5]
-
Anticancer Potential: Pyrazole derivatives are known to act as inhibitors of various kinases, such as p38α MAPK, which are implicated in cancer cell proliferation and survival.[6] The dichlorophenyl substitution can enhance these interactions.
-
Anti-inflammatory Effects: Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on a pyrazole core.[6] Compounds with this scaffold have shown promise by targeting enzymes like cyclooxygenase (COX), with some showing selectivity for COX-2.[5]
-
Enzyme Inhibition: The pyrazole ring can act as a bioisostere for other functional groups, enabling it to interact with the active sites of various enzymes, making it a valuable target for inhibitor design.[6]
-
Agrochemicals: The inherent bioactivity of the pyrazole ring also makes it a common feature in novel herbicides and insecticides.
Safety and Handling
As with any laboratory chemical, 3-(3,4-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine should be handled with appropriate care. Based on safety data for structurally related aminopyrazoles, the following precautions are advised:
-
General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid formation of dust and aerosols.[7]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[7][8]
-
Hazards: May cause skin and serious eye irritation. May be harmful if swallowed.[7][9]
-
First Aid:
-
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[8]
Conclusion and Future Directions
3-(3,4-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine is a compound of significant interest due to its combination of two potent pharmacophores. This guide has outlined its fundamental chemical properties, a viable synthetic strategy, and its potential applications based on extensive data from related structures.
Future research should focus on the definitive, regioselective synthesis and complete analytical characterization of this specific isomer. Subsequent screening against a panel of biological targets, particularly protein kinases and inflammatory enzymes, would be a logical next step to validate its therapeutic potential and establish a structure-activity relationship compared to its N1-aryl isomer.
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